molecular formula C10H16ClNO B6343984 3-[(Propylamino)methyl]phenol hydrochloride CAS No. 1240576-96-8

3-[(Propylamino)methyl]phenol hydrochloride

Cat. No.: B6343984
CAS No.: 1240576-96-8
M. Wt: 201.69 g/mol
InChI Key: VDMAQSWCBTUACI-UHFFFAOYSA-N
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Description

3-[(Propylamino)methyl]phenol hydrochloride is a hydrochloride salt of a phenolic derivative featuring a propylamino-methyl substituent at the 3-position of the benzene ring. The compound combines a polar phenol group with a basic secondary amine (propylamino group), which is protonated in the hydrochloride form.

Properties

IUPAC Name

3-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h3-5,7,11-12H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMAQSWCBTUACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(propylamino)methyl]phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with propylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acid catalysts such as hydrochloric acid

Industrial Production Methods: In industrial settings, the production of 3-[(propylamino)methyl]phenol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(Propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-[(Propylamino)methyl]phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It is investigated for its potential therapeutic effects and interactions with biological targets.

Industry: In industrial applications, 3-[(Propylamino)methyl]phenol hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

The mechanism of action of 3-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of the propylamino-methyl group significantly impacts biological activity. For example, 2-methoxy-5-[(propylamino)methyl]phenol hydrochloride (para-substituted) may exhibit different receptor-binding kinetics compared to the target compound (meta-substituted) due to steric and electronic effects .

Functional Groups: Nitroso derivatives (e.g., 5-(propylamino)-2-nitrosophenol hydrochloride) are prone to redox reactions, limiting their stability but enabling applications in prodrug design .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves water solubility compared to free-base analogs. Methoxy or ethoxy substituents (e.g., ) further modulate solubility by altering hydrogen-bonding capacity .
  • Stability : Nitroso-containing analogs () are less stable under acidic or oxidative conditions than the target compound, which lacks such reactive groups .

Biological Activity

3-[(Propylamino)methyl]phenol hydrochloride, a compound with the CAS number 1240576-96-8, has garnered attention in biological research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₉ClN
Molecular Weight : 241.77 g/mol
Structure : The compound consists of a phenolic ring substituted with a propylamino group and a methyl group, which contributes to its unique chemical properties.

The biological activity of 3-[(Propylamino)methyl]phenol hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Ligand Binding : The compound acts as a ligand for specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target involved.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in neurotransmission and metabolic pathways, suggesting potential benefits in treating neurological disorders.

1. Antioxidant Activity

Studies have demonstrated that 3-[(Propylamino)methyl]phenol hydrochloride exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Neuroprotective Effects

In vitro studies suggest that the compound may protect neuronal cells against apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Enhanced cell viability under oxidative stress conditions has been observed, indicating its potential as a neuroprotective agent .

3. Antimicrobial Properties

Preliminary investigations indicate that 3-[(Propylamino)methyl]phenol hydrochloride possesses antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antibacterial agents .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a controlled laboratory setting, astrocyte cells were treated with Aβ peptides alongside varying concentrations of 3-[(Propylamino)methyl]phenol hydrochloride. Results indicated that at higher concentrations (100 μM), the compound significantly improved cell viability compared to untreated controls .

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The findings revealed that it effectively scavenged free radicals, thereby reducing oxidative stress levels in cultured cells .

Research Findings Summary

Biological ActivityMethodKey Findings
AntioxidantDPPH AssaySignificant reduction in free radicals observed
NeuroprotectionCell Viability AssayEnhanced viability of astrocytes exposed to Aβ
AntimicrobialDisk Diffusion MethodEffective against multiple bacterial strains

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